molecular formula C4H8ClN B176065 1-chloroPyrrolidine CAS No. 19733-68-7

1-chloroPyrrolidine

Cat. No.: B176065
CAS No.: 19733-68-7
M. Wt: 105.56 g/mol
InChI Key: RNSGBYUFHBXKPU-UHFFFAOYSA-N
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Description

1-ChloroPyrrolidine is an organic compound characterized by a five-membered nitrogen-containing ring with a chlorine atom attached to the nitrogen. This compound is a derivative of pyrrolidine, which is a saturated heterocyclic amine. The presence of the chlorine atom significantly alters the chemical properties and reactivity of the molecule, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ChloroPyrrolidine can be synthesized through several methods. One common approach involves the chlorination of pyrrolidine using chlorine gas or other chlorinating agents such as sodium hypochlorite or t-butylhypochlorite. The reaction typically occurs under controlled conditions to ensure selective chlorination at the nitrogen atom.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-ChloroPyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form N-chloropyrrolidine-2,5-dione, a useful intermediate in organic synthesis.

    Reduction Reactions: Reduction of this compound can yield pyrrolidine, regenerating the parent compound.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

    Substitution: Various substituted pyrrolidines.

    Oxidation: N-chloropyrrolidine-2,5-dione.

    Reduction: Pyrrolidine.

Scientific Research Applications

1-ChloroPyrrolidine finds applications in several scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is employed in the production of rubber additives and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ChloroPyrrolidine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The exact molecular targets and pathways involved vary depending on the specific derivative and application.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the chlorine atom.

    N-Chlorosuccinimide: A related compound with a similar structure but different reactivity.

    N-Bromosuccinimide: Another halogenated derivative used in organic synthesis.

Uniqueness: 1-ChloroPyrrolidine is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a versatile intermediate for the synthesis of various derivatives with distinct properties and applications.

Properties

IUPAC Name

1-chloropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN/c5-6-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSGBYUFHBXKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509337
Record name 1-Chloropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19733-68-7
Record name 1-Chloropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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